molecular formula C12H15ClO2 B7872837 3-Chloro-4-(pentyloxy)benzaldehyde

3-Chloro-4-(pentyloxy)benzaldehyde

Cat. No.: B7872837
M. Wt: 226.70 g/mol
InChI Key: ZRMWFOVUZHUEQH-UHFFFAOYSA-N
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Description

3-Chloro-4-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a pentyloxy group at the fourth position. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentyloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Etherification: The 3-chlorobenzaldehyde undergoes etherification with pentanol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-chloro-4-(pentyloxy)benzoic acid.

    Reduction: Formation of 3-chloro-4-(pentyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds for pharmaceutical research.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and are studied for their therapeutic potential.

Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. It serves as a building block for compounds that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pentyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and pentyloxy group influence its reactivity and selectivity in various reactions.

Molecular Targets and Pathways:

    Electrophilic Reactions: The aldehyde group is the primary site for nucleophilic attack.

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-Chloro-3-(pentyloxy)benzaldehyde: Similar structure but with the chlorine and pentyloxy groups swapped.

Uniqueness: 3-Chloro-4-(pentyloxy)benzaldehyde is unique due to the specific positioning of the chlorine and pentyloxy groups, which influence its chemical reactivity and applications. The pentyloxy group provides increased hydrophobicity compared to shorter alkoxy groups, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

3-chloro-4-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWFOVUZHUEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

When the 1-bromopentane and 3-chloro-4-hydroxybenzaldehyde was substituted for 1-bromopropane and 4-hydroxybenzaldehyde in Example 50 Step A the identical process afforded the title compound in 96% yield, as light yellow oil. 1H-NMR (CDCl3) 0.9 (tr, 3H, J=7.05 Hz); 1.34-1.39 (m, 4H); 1.41-1.45 (m, 2H); 4.07 (tr, 2H, J=3.66 Hz); 6.97 (d, 1H, J=8.49 Hz); 7.7 (dd, 1H, J=2.01, 8.46 Hz); 7.85 (d, 1H, J=2.04 Hz); 9.81 (s, 1H).
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